
Saquinavir-d9
Overview
Description
Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor. It is primarily used as an internal standard for the quantification of saquinavir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Saquinavir itself was the first protease inhibitor developed for HIV therapy, significantly changing the treatment landscape for this disease .
Preparation Methods
The preparation of Saquinavir-d9 involves the incorporation of deuterium atoms into the saquinavir molecule. This is typically achieved through synthetic routes that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .
Industrial production of this compound follows similar principles but on a larger scale. The process involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Saquinavir-d9, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Saquinavir can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert saquinavir into its reduced forms.
Substitution: Saquinavir can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions are typically hydroxylated or reduced metabolites, which are often inactive compared to the parent compound .
Scientific Research Applications
HIV Treatment
Saquinavir-d9 is primarily recognized for its application in HIV therapy. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy. Clinical studies have demonstrated that saquinavir, when administered with ritonavir, significantly reduces plasma HIV RNA levels and increases CD4+ T-cell counts, indicating improved immune function in patients with advanced HIV infection .
Clinical Study Insights
In a study involving high-dose saquinavir (7200 mg/day), patients exhibited a mean reduction in plasma HIV RNA levels by 1.34 log copies/mL and an increase in CD4+ counts by 121 cells/mm³ over 24 weeks . These findings underscore the drug's effectiveness in managing HIV.
Cancer Treatment
Recent studies have explored the repurposing of this compound as an anticancer agent. Research indicates that saquinavir exhibits cytotoxic effects against various cancer cell lines, including cervical cancer and Kaposi's sarcoma. For instance, one study reported that saquinavir significantly reduced cell proliferation and invasion in cervical cancer cells (HeLa) at concentrations lower than those required to affect proteasomal activities .
Case Study: Cervical Cancer
A study assessed the effects of saquinavir on several cervical cancer cell lines (CC1, CC2, HeLa, CaSki). Saquinavir showed the highest inhibitory effect on cell proliferation across all tested concentrations (5-80 μM), suggesting its potential as a therapeutic agent against high-risk human papillomavirus-related cancers .
COVID-19 Treatment
The emergence of COVID-19 has prompted investigations into existing antiviral drugs for their efficacy against SARS-CoV-2. Saquinavir has demonstrated promising results in silico and in vitro as an inhibitor of the SARS-CoV-2 main protease (3CLpro), which is essential for viral replication .
Efficacy Data Summary
Mechanism of Action
Saquinavir-d9, being an isotopologue of saquinavir, shares the same mechanism of action. Saquinavir inhibits the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, saquinavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus . The molecular targets involved include the HIV-1 protease enzyme and the pathways related to viral replication .
Comparison with Similar Compounds
Saquinavir-d9 can be compared with other HIV protease inhibitors such as:
Ritonavir: Another protease inhibitor often used in combination with saquinavir to enhance its bioavailability.
Indinavir: Similar to saquinavir, it inhibits the HIV protease enzyme but has different pharmacokinetic properties.
Darunavir: Known for its high potency and ability to inhibit resistant strains of HIV.
This compound is unique due to its deuterated nature, which provides advantages in analytical applications by improving the accuracy and precision of quantification methods .
Biological Activity
Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor that has been extensively studied for its biological activity against HIV-1 and its potential applications in cancer treatment. This article delves into the biological mechanisms, pharmacokinetics, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.
Overview of Saquinavir
Saquinavir was the first protease inhibitor approved for the treatment of HIV-1, significantly altering the landscape of HIV therapy. Its mechanism involves the inhibition of the HIV-1 protease enzyme, which is crucial for viral maturation and replication. Saquinavir is typically administered in combination with other antiretrovirals due to its low oral bioavailability (approximately 4%) and extensive first-pass metabolism .
This compound operates similarly to its parent compound, inhibiting the protease enzyme critical for HIV-1 lifecycle. The drug mimics the peptide bond cleaved by HIV protease, preventing the maturation of viral particles and thereby reducing viral load in infected individuals. This mechanism is illustrated in the following table:
Mechanism | Description |
---|---|
Target Enzyme | HIV-1 Protease |
Action | Competitive inhibition of protease activity |
Result | Production of immature, non-infectious viral particles |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
Parameter | Value |
---|---|
Bioavailability | ~4% (increased with ritonavir) |
Volume of Distribution | ~700 L |
Protein Binding | ~98% |
Metabolism | Primarily via CYP3A4 |
Elimination Route | Fecal excretion (81-88%) |
Biological Activity Against Cancer
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects across various cancer cell lines, including cervical cancer and Kaposi's sarcoma.
Case Study: Cervical Cancer
A study evaluated the effects of Saquinavir on cervical cancer cell lines (HeLa, CaSki) at concentrations ranging from 5 to 80 μM. The findings indicated:
- Inhibition of Cell Proliferation: Saquinavir showed significant inhibition of cell growth compared to control groups.
- Mechanism: The drug was found to modulate proteasomal activity and induce apoptosis independently of its anti-HIV effects .
Table: Antitumor Effects of this compound
Cancer Type | Cell Line(s) | IC50 (μM) | Effects Observed |
---|---|---|---|
Cervical Cancer | HeLa, CaSki | 10-15 | Reduced proliferation and invasion |
Kaposi's Sarcoma | KS cells | 5-20 | Inhibition of angiogenesis |
Glioblastoma | U373 | 15-25 | Induction of apoptosis |
Research Findings
- Antiviral Activity: In vitro studies have shown that this compound effectively inhibits replication of clinical isolates of HIV-1 in various cell-based assays .
- Cancer Treatment Potential: Research indicates that Saquinavir can reduce tumor growth and invasion in models of Kaposi's sarcoma and cervical cancer through mechanisms such as apoptosis induction and inhibition of angiogenesis .
- Combination Therapy: When used with ritonavir, this compound's bioavailability significantly increases, enhancing its antiviral efficacy .
Q & A
Basic Research Questions
Q. How does deuterium labeling in Saquinavir-d9 enhance its utility in metabolic studies?
this compound, with nine hydrogen atoms replaced by deuterium, provides distinct isotopic signatures for tracking drug metabolism. This labeling allows researchers to differentiate the parent compound from metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR). The mass shift caused by deuterium improves sensitivity in MS, enabling precise quantification of drug distribution and clearance in biological systems . For NMR, deuterium substitution reduces signal overlap, simplifying spectral analysis of molecular interactions .
Q. What experimental protocols are recommended for incorporating this compound into HIV protease inhibition assays?
- Step 1: Prepare control and test samples using this compound at concentrations reflecting physiological ranges (e.g., 0.1–10 µM).
- Step 2: Use fluorogenic substrates (e.g., HIV-1 protease-specific peptides) to measure enzymatic activity inhibition.
- Step 3: Quantify inhibition via high-performance liquid chromatography (HPLC) or fluorescence detection, comparing deuterated and non-deuterated Saquinavir to assess isotopic effects on binding kinetics.
- Validation: Include deuterium-free Saquinavir as a control to isolate isotopic impacts .
Q. How should researchers address baseline noise in NMR studies of this compound-protein interactions?
Optimize sample preparation by:
- Using deuterated solvents (e.g., D₂O) to minimize background signals.
- Employing gradient-enhanced spectroscopy (e.g., ¹H-¹³C HSQC) to resolve overlapping peaks.
- Applying line-sharpening algorithms during data processing to enhance signal clarity .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-laboratory studies?
Contradictions often arise from variations in experimental conditions (e.g., liver microsome sources, incubation times). To harmonize results:
- Standardization: Adopt consensus protocols (e.g., Human Liver Microsome Assay guidelines) for enzyme activity and incubation parameters.
- Cross-Validation: Use orthogonal techniques (e.g., LC-MS/MS for metabolite quantification and isotopic tracing for pathway mapping) to confirm findings .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., cytochrome P450 isoform expression levels) .
Q. What strategies improve the reproducibility of this compound’s pharmacokinetic (PK) modeling in heterogeneous biological systems?
- Model Design: Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for deuterium’s kinetic isotope effects (KIEs) on drug absorption and distribution.
- Data Integration: Combine in vitro metabolic data (e.g., hepatic clearance rates) with in vivo imaging (e.g., PET scans using deuterium-labeled analogs) to refine compartmental models .
- Open Science: Share raw datasets and computational scripts via platforms like GitHub to enable independent verification .
Q. How can researchers optimize this compound’s use in studying drug-resistant HIV protease variants?
- Experimental Workflow:
- Step 1: Generate mutant proteases (e.g., V82A, I84V) via site-directed mutagenesis.
- Step 2: Perform kinetic assays with this compound to measure inhibition constants () and compare with wild-type enzymes.
- Step 3: Use X-ray crystallography or cryo-EM to visualize deuterium’s impact on binding pocket interactions.
Q. Methodological Tables
Table 1: Key Parameters for MS/NMR Analysis of this compound
Table 2: Common Pitfalls and Solutions in Metabolic Studies
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
1356355-11-7, 127779-20-8 | |
Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAQUINAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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